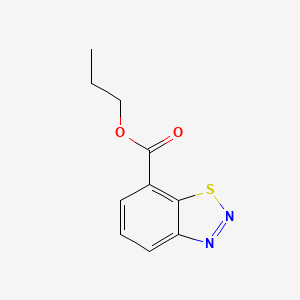![molecular formula C5H5Cl2F3OS B14290432 [(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride CAS No. 116206-82-7](/img/structure/B14290432.png)
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride is a chemical compound with the molecular formula C5H6Cl2F3OS. This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a sulfanyl group attached to a propan-2-yl backbone, along with an acetyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride typically involves the reaction of 3-chloro-1,1,1-trifluoropropane with a thiol compound, followed by the introduction of an acetyl chloride group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, or thioethers.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include primary or secondary alcohols.
科学的研究の応用
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiol groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用機序
The mechanism of action of [(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride involves its interaction with nucleophiles, particularly thiol groups. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
類似化合物との比較
Similar Compounds
3-Chloro-1,1,1-trifluoropropane: Similar structure but lacks the sulfanyl and acetyl chloride groups.
1,1,1-Trifluoro-2-propanol: Contains a hydroxyl group instead of the sulfanyl and acetyl chloride groups.
3-Chloro-1,1,1-trifluoro-2-propanol: Contains a hydroxyl group instead of the acetyl chloride group.
Uniqueness
[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride is unique due to the presence of both the sulfanyl and acetyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
特性
CAS番号 |
116206-82-7 |
|---|---|
分子式 |
C5H5Cl2F3OS |
分子量 |
241.06 g/mol |
IUPAC名 |
2-(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanylacetyl chloride |
InChI |
InChI=1S/C5H5Cl2F3OS/c6-1-3(5(8,9)10)12-2-4(7)11/h3H,1-2H2 |
InChIキー |
GZRITSJYOQAGFH-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)(F)F)SCC(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


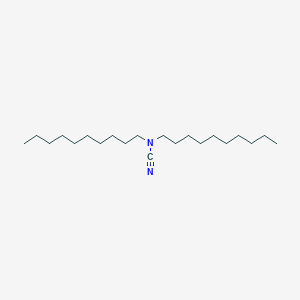
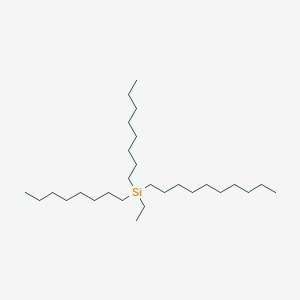
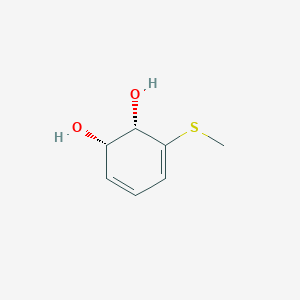
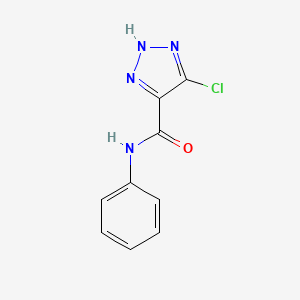


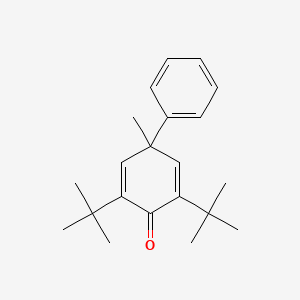
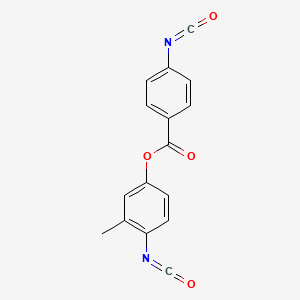

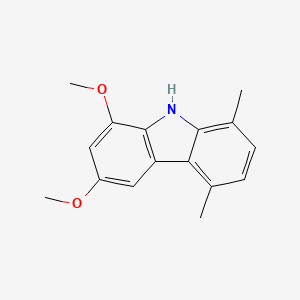

![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
